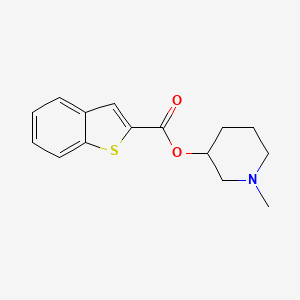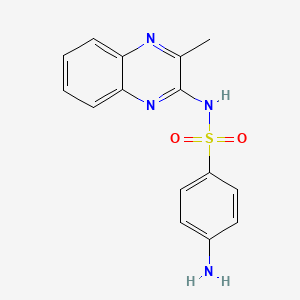![molecular formula C13H13BO4S B13999465 (4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H13BO4S. It is a derivative of boronic acid, characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the biphenyl compound using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds, facilitated by a palladium catalyst.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Triethylamine or potassium carbonate for deprotonation and activation steps.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfone Derivatives: Resulting from oxidation of the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halogenated substrate. This results in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the biphenyl and methylsulfonyl groups.
(4-(Methanesulfonyl)phenyl)boronic Acid: Similar structure but lacks the biphenyl group.
4-Biphenylboronic Acid: Contains the biphenyl group but lacks the methylsulfonyl substitution.
Uniqueness
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the combination of its biphenyl core, methylsulfonyl group, and boronic acid functionality. This combination imparts specific reactivity and properties, making it particularly useful in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H13BO4S |
|---|---|
Molekulargewicht |
276.1 g/mol |
IUPAC-Name |
[4-(4-methylsulfonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4S/c1-19(17,18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 |
InChI-Schlüssel |
UXYLIRBPROEERC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
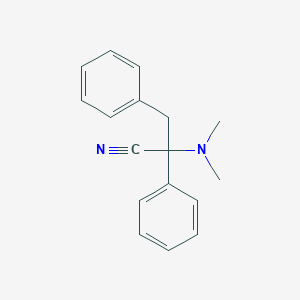
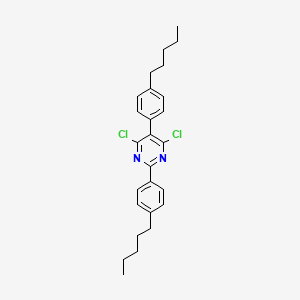
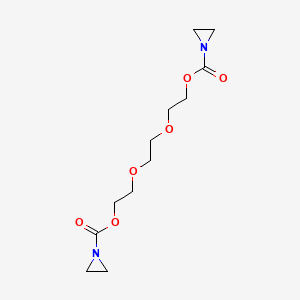
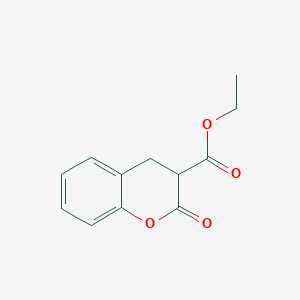
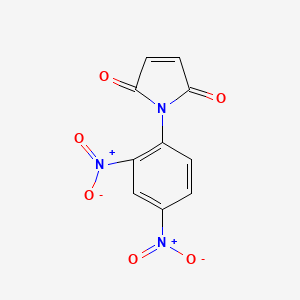
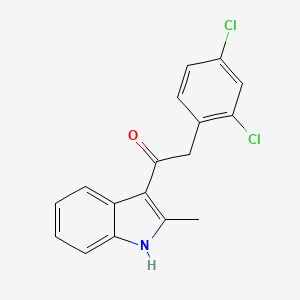
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
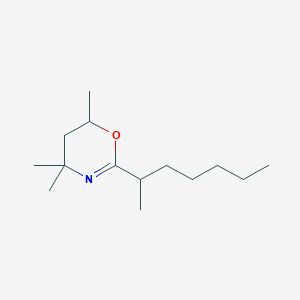
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
